2-Fluoro-3-hydroxy-3-methylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

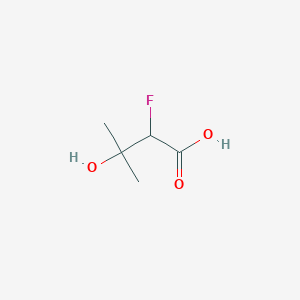

2-Fluoro-3-hydroxy-3-methylbutanoic acid is an organic compound with the molecular formula C5H9FO3 and a molecular weight of 136.12 g/mol. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group attached to a butanoic acid backbone. It is typically available in powder form and is stored at room temperature.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-hydroxy-3-methylbutanoic acid can be achieved through various synthetic routes. One common method involves the fluorination of 3-hydroxy-3-methylbutanoic acid using a fluorinating agent such as potassium bifluoride (KHF2) . The reaction is typically carried out under mild conditions to ensure the selective introduction of the fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-3-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products Formed

Oxidation: Formation of 2-fluoro-3-oxo-3-methylbutanoic acid.

Reduction: Formation of 2-fluoro-3-hydroxy-3-methylbutanol.

Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.

Applications De Recherche Scientifique

Overview

- Chemical Formula : C5H9FO3

- Molecular Weight : 136.12 g/mol

- CAS Number : 2708-83-0

- Physical State : Typically available as a powder, stored at room temperature.

Scientific Research Applications

The compound's unique structure allows it to be utilized in several fields:

Peptide Synthesis

2-Fluoro-3-hydroxy-3-methylbutanoic acid serves as a valuable building block in peptide synthesis. Its incorporation into peptides can enhance stability and bioavailability, making it particularly relevant in pharmaceutical development.

Drug Development

The compound's structural characteristics enable the design of novel drug candidates. It is especially promising for developing treatments for metabolic disorders due to its amino acid properties, which can influence metabolic pathways.

Biochemical Research

Researchers utilize this compound to study enzyme activity and protein interactions. Its role in biochemical pathways provides insights into potential therapeutic targets, making it a key player in metabolic research.

Cosmetic Formulations

In cosmetic chemistry, this compound is explored for its potential skin benefits, including moisturizing and anti-aging properties. This makes it a candidate for innovative skincare products.

Food Industry Applications

The compound can also be employed as a food additive or flavor enhancer, contributing to the development of functional foods that promote health and wellness.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with similar compounds is presented below:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| 2-Fluoro-3-hydroxypropionic acid | Hydroxy group at position 3 | Different biological activity profile |

| 4-Fluoro-3-methylbutanoic acid | Fluorine at position 4 | Varying reactivity patterns |

| 2-Hydroxy-3-methylbutanoic acid | Lacks fluorine substitution | Less lipophilic compared to fluorinated variants |

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

- Peptide Stability Enhancement : A study demonstrated that incorporating this compound into peptide structures improved their resistance to enzymatic degradation, thus enhancing their therapeutic potential.

- Metabolic Pathway Analysis : Research involving this compound has provided insights into metabolic pathways related to energy production, revealing its potential role in developing treatments for metabolic disorders.

- Cosmetic Efficacy Trials : Clinical trials have shown that formulations containing this compound exhibit significant improvements in skin hydration and elasticity, supporting its use in cosmetic applications.

Mécanisme D'action

The mechanism of action of 2-Fluoro-3-hydroxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Hydroxy-3-methylbutanoic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

3-Hydroxy-3-methylbutanoic acid: Similar structure but without the fluorine atom, leading to different biological and chemical behavior.

Uniqueness

2-Fluoro-3-hydroxy-3-methylbutanoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated analogs. This uniqueness makes it valuable for specific applications where fluorine’s effects are desired .

Activité Biologique

2-Fluoro-3-hydroxy-3-methylbutanoic acid is a fluorinated derivative of 3-hydroxy-3-methylbutanoic acid, which possesses unique chemical and biological properties due to the presence of a fluorine atom. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications and biological activities.

The molecular formula of this compound is C5H11FO3 with a molecular weight of approximately 136.14 g/mol. The structural characteristics, particularly the fluorine substitution, can significantly influence its reactivity and interaction with biological systems.

Anti-inflammatory Effects

Fluorinated carboxylic acids have been studied for their anti-inflammatory properties. The presence of the fluorine atom can enhance the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes and exert pharmacological effects. In related studies, compounds with similar structures have been shown to modulate inflammatory pathways, suggesting that this compound may also possess anti-inflammatory activity .

Cytotoxicity and Cancer Research

The cytotoxic effects of fluorinated acids are of particular interest in cancer research. For example, several studies have demonstrated that fluorinated derivatives can induce apoptosis in cancer cell lines. While direct studies on this compound are sparse, its structural analogs have exhibited IC50 values indicating significant cytotoxicity against various human tumor cell lines . This suggests potential applications in targeted cancer therapies.

Study on Metabolic Pathways

A study investigating metabolic profiles associated with type 2 diabetes (T2D) identified several metabolites linked to disease risk, including fluorinated compounds similar to this compound. The research utilized high-performance liquid chromatography-mass spectrometry (HPLC-MS) to analyze plasma samples from T2D patients, revealing that certain metabolites could serve as predictive markers for disease onset . This highlights the importance of studying such compounds in metabolic contexts.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies of related fluorinated compounds indicate that modifications such as fluorination can significantly alter absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, certain fluorinated inhibitors have shown improved bioavailability and target occupancy in vivo, making them suitable candidates for further development in therapeutic contexts . Understanding these parameters for this compound will be crucial for its application in clinical settings.

Comparative Analysis Table

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C5H11FO3 | Potential antimicrobial, anti-inflammatory, cytotoxic |

| 2-Hydroxy-3-methylbutanoic acid | C5H10O3 | Moderate antimicrobial activity |

| 2-Fluoro-2-hydroxy-3-methylbutanoic acid | C5H9FO3 | Exhibits cytotoxicity against cancer cell lines |

Propriétés

IUPAC Name |

2-fluoro-3-hydroxy-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO3/c1-5(2,9)3(6)4(7)8/h3,9H,1-2H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAVPWCRWRTHOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.